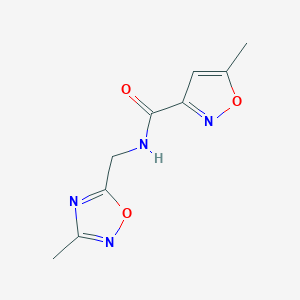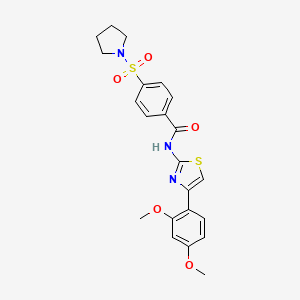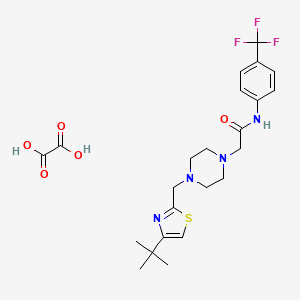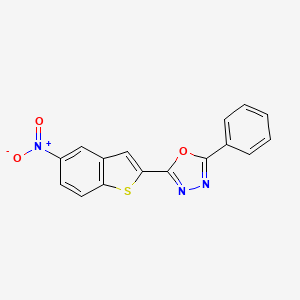![molecular formula C10H9NO2S B2828426 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706462-27-2](/img/structure/B2828426.png)
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid” is a complex organic compound. It is a derivative of pyrrole-2-carboxylic acid, which is an organic compound with the formula HNC4H3CO2H . Pyrrole-2-carboxylic acid is one of two monocarboxylic acids of pyrrole and is a white solid .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyrrole-2-carboxylic acids involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature . This forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .Mecanismo De Acción
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that plays a crucial role in various cellular processes. It phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and cell cycle regulators. By inhibiting CK2 activity, this compound disrupts these cellular processes and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the proliferation and migration of cancer cells by downregulating the expression of various oncogenes. Moreover, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. Moreover, this compound has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in animal models. Moreover, its high potency may lead to off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid. One of the most promising areas of research is the development of this compound-based anticancer therapies. This compound has shown significant anticancer properties in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Moreover, this compound can be used as a tool for studying the role of CK2 in various cellular processes. Future research can focus on identifying the downstream targets of CK2 and elucidating the molecular mechanisms underlying its effects. Finally, the synthesis and optimization of this compound derivatives can lead to the development of more potent and selective CK2 inhibitors.
Conclusion:
In conclusion, this compound is a highly potent and selective inhibitor of CK2, which has significant potential applications in scientific research. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. Moreover, this compound can be used as a tool for studying the role of CK2 in various cellular processes. Further research is needed to determine its efficacy and safety in clinical trials and to elucidate the molecular mechanisms underlying its effects.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid involves a series of chemical reactions. The starting material is 2-cyclopropylthiophene, which undergoes a cyclization reaction with ethyl 2-bromoacetate in the presence of a base to form 5-cyclopropyl-2-thienyl-2,3-dihydro-1,3-thiazole-4-carboxylic acid ethyl ester. This intermediate is then converted to this compound by reacting it with a mixture of phosphorus oxychloride and dimethylformamide.
Aplicaciones Científicas De Investigación
5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is known to be overexpressed in various types of cancer. Therefore, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-3-6-4-11(7-1-2-7)5-9(6)14-8/h3-5,7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWGOKVKDRAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C=C(SC3=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2828343.png)


![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)
![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)


![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)


